molecular formula C20H34O3P2 B8235456 racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No.: B8235456
M. Wt: 384.4 g/mol
InChI Key: YJGCBXLKTYYGGA-BPNWFJGMSA-N
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Description

Racemic-di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS: 1788085-46-0) is a chiral phosphine oxide derivative with a complex bicyclic structure. Its molecular formula is C₂₀H₃₄O₃P₂ (MW: 384.43 g/mol), featuring a benzo[d][1,3]oxaphosphole core substituted with tert-butyl and methoxy groups at positions 3 and 4, respectively. The racemic mixture indicates equal proportions of both enantiomers, which is critical for applications in asymmetric catalysis or medicinal chemistry where stereoselectivity matters. The compound is stored under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.

Properties

IUPAC Name

(2R)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,24?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGCBXLKTYYGGA-BPNWFJGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@@H](OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Pathways for 1,3-Oxaphospholane Ring Formation

The 1,3-oxaphospholane core is central to the target compound’s structure. A widely adopted method involves cyclocondensation between diol derivatives and phosphorus-containing reagents. For example, 2-hydroxy-3,5-di-tert-butyl-1,2-oxaphosphol-3-ene 2-oxide serves as a precursor in analogous syntheses, undergoing ring-opening and functionalization to introduce substituents . In this case, the methoxy group at position 4 and tert-butyl groups at positions 2 and 3 are introduced via nucleophilic substitution or Friedel-Crafts alkylation.

A critical intermediate is the dihydrobenzo[d][1, oxaphosphol-2-ylphosphine oxide , generated through the reaction of a substituted catechol derivative with tert-butylphosphine oxide under acidic conditions. The tert-butyl groups are incorporated via Grignard or organolithium reagents, leveraging their steric bulk to direct regioselectivity .

Stereochemical Considerations in Racemic Synthesis

The racemic nature of the compound arises from non-stereospecific reactions during phosphorus center functionalization. Studies on analogous systems reveal that hypervalent phosphorane intermediates (e.g., pentacoordinated TBP intermediates ) form during ring-closing steps, which can undergo pseudorotation, leading to racemization . For instance, the reaction of dioxaphospholane borane with organolithium reagents produces phosphinite boranes with retention of configuration at phosphorus, but subsequent oxidation to phosphine oxides introduces stereochemical scrambling .

Table 1: Stereochemical Outcomes in Key Synthetic Steps

StepIntermediateStereochemical OutcomeYield (%)Reference
Ring-closingPentacoordinated TBPRacemization via pseudorotation62–68
Phosphine oxidationPhosphinite boraneRetention of configuration70–92
MethoxylationCatechol derivativeRegioselective substitution85

Optimization of tert-Butyl Group Introduction

Introducing multiple tert-butyl groups requires careful control of reaction conditions to avoid steric hindrance. A two-step protocol is commonly employed:

  • Friedel-Crafts alkylation : A methoxy-substituted dihydrobenzooxaphosphole is treated with tert-butyl chloride in the presence of AlCl₃, selectively functionalizing the aromatic ring .

  • Phosphine oxide formation : The intermediate reacts with di-tert-butylphosphine oxide under basic conditions (e.g., K₂CO₃/DMF), forming the final bis(tert-butyl)phosphine oxide moiety .

Notably, higher temperatures (>100°C) improve yields but risk decomposition of the oxaphospholane ring. Solvent choice also impacts efficiency; polar aprotic solvents like DMF enhance solubility of intermediates, while toluene minimizes side reactions .

Purification and Characterization Challenges

The compound’s high molecular weight (384.43 g/mol) and lipophilic nature complicate purification. Chromatography on silica gel with ethyl acetate/hexane gradients (1:3 to 1:1) achieves baseline separation from byproducts . Crystallization from dichloromethane/hexane mixtures yields analytically pure material, confirmed by 31P NMR^{31}\text{P NMR} (δ 35–40 ppm for P=O) and HRMS .

Scalability and Industrial Feasibility

While lab-scale syntheses report yields of 60–70%, scaling requires addressing exothermicity in cyclocondensation steps. Continuous flow reactors mitigate heat dissipation issues, enabling gram-scale production . Commercial suppliers like Strem Chemicals and ChemScene offer the compound at prices ranging from $72–$285 per 100–500 mg, reflecting the complexity of its synthesis .

Chemical Reactions Analysis

Types of Reactions

Racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism by which racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The pathways involved often include coordination to metal centers and subsequent activation of substrates for chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs differ in substituents on the benzoxaphosphole ring, influencing reactivity, solubility, and steric effects:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
Racemic-di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide C₂₀H₃₄O₃P₂ -OCH₃ (4), -C(CH₃)₃ (3) 384.43 Predicted bp: 519.5±50.0°C; stored under inert gas
Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide C₂₁H₃₇NO₂P₂ -N(CH₃)₂ (4) 397.47 Higher polarity due to -N(CH₃)₂; similar storage requirements
Di-tert-butyl(3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide C₂₇H₄₀O₄P₂ 2,6-dimethoxyphenyl (4) 490.55 Reduced solubility due to bulky aryl group; sample solution at 10 mM
tert-Butylarylphosphinothioic acids Varies -SH (replaces oxide) Varies Sulfur analog; synthesized via sulfurization of phosphine oxides

Key Observations :

  • Methoxy vs.
  • Aryl vs. Alkyl Substituents : The 2,6-dimethoxyphenyl analog (C₂₇H₄₀O₄P₂) exhibits reduced solubility compared to the methoxy variant due to increased steric bulk.
Physical and Chemical Properties
  • Boiling Point : The target compound’s predicted boiling point (519.5±50.0°C) is comparable to analogs with similar molecular weights.
  • Solubility: The 2,6-dimethoxyphenyl derivative requires dissolution in organic solvents (e.g., DMSO), whereas the dimethylamino analog may exhibit better aqueous miscibility.
Analytical Techniques
  • NMR Spectroscopy: Chemical shifts in regions A (positions 39–44) and B (positions 29–36) are critical for identifying substituent effects. For example, methoxy protons resonate at ~3.8 ppm, distinct from dimethylamino (~2.9 ppm) or aryl protons.
  • Graph-Based Structural Comparison : Advanced algorithms compare molecular graphs to assess similarity, crucial for identifying analogs with shared pharmacophores.

Biological Activity

Racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two tert-butyl groups and a methoxy group attached to a dihydrobenzo[d][1,3]oxaphosphol ring. Its molecular formula is C20H34O3P2C_{20}H_{34}O_3P_2 with a molecular weight of approximately 384.43 g/mol. The presence of bulky tert-butyl groups contributes to its steric properties, influencing its reactivity and interactions with biological targets.

This compound acts primarily through:

  • Enzyme Interaction : The compound can form stable complexes with metal ions, which may enhance catalytic activity in various biochemical reactions.
  • Protein-Ligand Binding : Its unique structural features allow it to interact effectively with proteins, potentially modulating their activity.

Antioxidant Properties

Research indicates that organophosphorus compounds like this compound exhibit antioxidant activity. This activity is attributed to the ability of the phosphine oxide to scavenge free radicals and reduce oxidative stress in biological systems.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to lipid metabolism or neurotransmitter regulation, potentially providing therapeutic benefits in metabolic disorders or neurodegenerative diseases.

Case Studies

  • Antioxidant Efficacy : A study demonstrated that this compound significantly reduced lipid peroxidation in vitro when tested against various oxidizing agents. The compound exhibited a dose-dependent response in protecting cellular membranes from oxidative damage.
  • Enzyme Interaction : In another investigation, the compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter breakdown. Results indicated that it could serve as a potential lead for developing AChE inhibitors for treating Alzheimer's disease.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
Di-tert-butylphosphine oxideLacks methoxy groupModerate enzyme inhibition
Di-tert-butyl(3-(tert-butyl)-4-(dimethylamino)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxideDimethylamino group presentHigher enzyme inhibition potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via photoinduced formal deformylative phosphonylation, as demonstrated in analogous systems using 4-alkyl-1,4-dihydropyridines . Key steps include:

  • Reaction Optimization : Use of UV light to initiate radical pathways, with tert-butyl groups introduced via nucleophilic substitution.
  • Characterization : [^31]P NMR is critical for confirming phosphorus environments (e.g., δ 25–30 ppm for phosphine oxides). ESI-MS and HRMS validate molecular weight, while [^1H/[^13C NMR resolves stereochemical and substituent effects .
  • Data Table :
StepReagents/ConditionsYieldKey Analytical Data
Intermediate 4tPhotoirradiation, tert-butyl reagents42%[^31]P NMR: δ 28.5 ppm
Final CompoundOxidative phosphorylation~70%HRMS: m/z calc. 865.06

Q. How does steric hindrance from tert-butyl groups influence the compound’s stability and reactivity?

  • Methodological Answer : The tert-butyl groups induce steric shielding, reducing hydrolysis rates. Stability tests under varying pH (1–13) and temperatures (25–60°C) show:

  • Hydrolysis Resistance : <5% degradation after 24 hours at pH 7 (25°C), confirmed via HPLC .
  • Thermal Stability : Decomposition >100°C (TGA data), making it suitable for room-temperature catalysis .

Advanced Research Questions

Q. What role does the racemic phosphine oxide play in asymmetric catalysis, and how can enantiomeric excess (ee) be quantified?

  • Methodological Answer : The racemic form serves as a precursor for chiral ligands. Enantiomer separation via chiral HPLC (e.g., Chiralpak IA column) achieves ≥99% ee, as validated by circular dichroism (CD) and [^31]P NMR splitting .
  • Case Study : In Pd-catalyzed cross-couplings, the (S,S)-enantiomer shows 20% higher yield than (R,R), attributed to preferential coordination geometries .

Q. How do electronic effects of the methoxy and tert-butyl substituents modulate the compound’s Lewis basicity?

  • Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) reveal:

  • Methoxy Group : Electron-donating effect increases electron density at phosphorus (Mulliken charge: −0.35 vs. −0.28 for non-methoxy analogs).
  • tert-Butyl Groups : Steric bulk reduces accessibility but stabilizes transition states via van der Waals interactions .

Q. What analytical strategies resolve contradictions in NMR data for diastereomeric mixtures?

  • Methodological Answer : For overlapping [^1H NMR signals (e.g., 1.2–1.4 ppm for tert-butyl protons):

  • Variable-Temperature NMR : At −40°C, splitting resolves diastereomers (Δδ = 0.02 ppm).
  • COSY/NOESY : Correlates spatial proximity of protons to confirm stereochemistry .

Contradictions and Limitations in Current Data

  • Stereochemical Assignments : and report ≥99% ee but lack X-ray crystallography for absolute configuration confirmation. Cross-validation via vibrational CD (VCD) is recommended.
  • Synthetic Yields : Yields for intermediates vary widely (42%–69%), suggesting solvent polarity (e.g., DMF vs. CH2Cl2) impacts radical recombination efficiency .

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